5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Overview
Description
5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound with potential applications in scientific research. This compound is also known as 2,3-dihydro-5-methyl-1H-1,3-benzodiazin-2-one or 5-methyl-1,3-benzodiazin-2-one. It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol. This compound is of interest to researchers due to its potential as a pharmacological agent and its ability to interact with biological systems.
Scientific Research Applications
- TIBM-Cu MOF exhibits excellent CO₂ adsorption capacity due to its open Cu sites, making it promising for carbon capture applications .
- Although specific studies on TIBM’s antimicrobial activity are scarce, its structural features suggest potential applications in this area .
- TIBM derivatives could contribute to the development of novel methods for regiocontrolled synthesis of substituted imidazoles .
Metal-Organic Frameworks (MOFs) for Gas Adsorption
Antimicrobial Activity
Incorporation into Diselenides
Imidazole Synthesis
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone Synthesis
properties
IUPAC Name |
5-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-8-7(6)5-12-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJNZJBAQHWOIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)NC2=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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